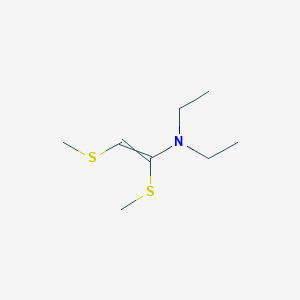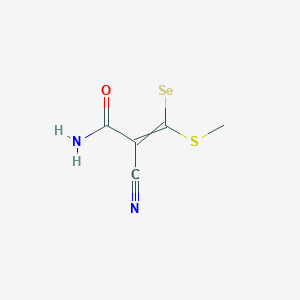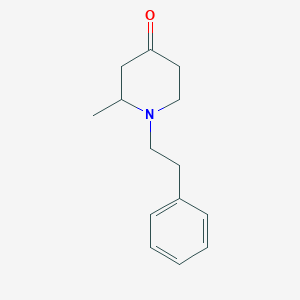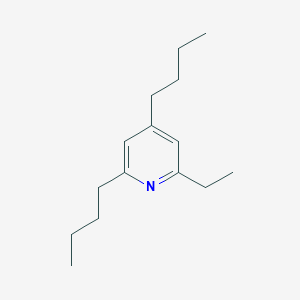
2-tert-Butylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexenone, characterized by the presence of a tert-butyl group at the second position of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the dehydrogenation of 2-tert-butylcyclohexanone. This process typically employs a palladium catalyst under oxidative conditions to facilitate the removal of hydrogen atoms, resulting in the formation of the enone structure .
Another method involves the use of allyl-palladium catalysis, which enables a one-step α,β-dehydrogenation of ketones via their zinc enolates. This protocol utilizes Zn(TMP)2 as a base and diethyl allyl phosphate as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, leveraging the same principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol.
Substitution: The enone can participate in nucleophilic substitution reactions, where the enone carbonyl group is a key reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-tert-Butylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-tert-Butylcyclohex-2-en-1-one involves its interaction with various molecular targets. The enone group is highly reactive, allowing it to participate in Michael addition reactions with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis, where it can form bonds with other molecules to create more complex structures.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
2-tert-Butylcyclohexanone: The saturated analog of 2-tert-Butylcyclohex-2-en-1-one, differing in its lack of a double bond.
Uniqueness
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry, where such properties can be leveraged to achieve specific outcomes.
Properties
IUPAC Name |
2-tert-butylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2,3)8-6-4-5-7-9(8)11/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSJSVSLYWRQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545165 |
Source


|
| Record name | 2-tert-Butylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107932-21-8 |
Source


|
| Record name | 2-tert-Butylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


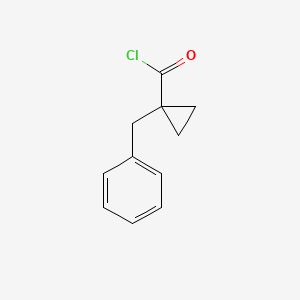
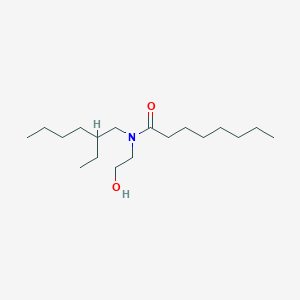
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

